PRALIDOXIME CHLORIDE
Overview
Description
It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents . This compound works by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby alleviating the toxic effects.
Mechanism of Action
Target of Action
Pralidoxime Chloride, also known as 1-Methylpyridinium-2-aldoxime Chloride or [(E)-(1-methylpyridin-2-ylidene)methyl]-oxoazanium;chloride, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .
Mode of Action
Organophosphates, such as certain pesticides and nerve gases, inhibit AChE by binding to its active site, leading to an accumulation of acetylcholine in the synaptic cleft . This compound acts as an antidote to this inhibition. It binds to the organophosphate-inhibited AChE and reactivates the enzyme by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation allows AChE to resume its role in breaking down acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By reactivating AChE, this compound allows the breakdown of acetylcholine to proceed, thereby restoring normal function at neuromuscular junctions .
Pharmacokinetics
This compound is rapidly distributed throughout extracellular fluids . It is believed to be metabolized in the liver and is rapidly excreted in urine . The half-life of this compound is approximately 0.8 to 2.7 hours . Due to its poor penetration of the blood-brain barrier, its effects are mainly observed outside of the central nervous system .
Result of Action
The primary result of this compound’s action is the reactivation of AChE, which allows the destruction of accumulated acetylcholine to proceed . This restoration of AChE activity leads to the normalization of neuromuscular junction function . In cases of organophosphate poisoning, this can relieve symptoms such as muscle weakness and respiratory depression .
Biochemical Analysis
Biochemical Properties
Pralidoxime Chloride plays a crucial role in biochemical reactions, particularly in the reactivation of the enzyme cholinesterase . Organophosphates inhibit cholinesterase by binding to its esteratic site . If administered within 24 hours of organophosphate exposure, this compound can reactivate cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reactivating cholinesterase, an essential enzyme for normal neuromuscular function . This reactivation allows the destruction of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the unblocked, anionic site of the active site of acetylcholinesterase, which has been inactivated by an organophosphate . It then displaces the phosphate from the serine residue, regenerating the fully functional enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it slows the process of “aging” of phosphorylated cholinesterase to a nonreactivatable form . It also detoxifies certain organophosphates by direct chemical reaction .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, a study showed that post-exposure treatment with a single dose of atropine significantly decreased the number of deaths in animals exposed to an LD50 of carbaryl .
Metabolic Pathways
This compound is involved in the metabolic pathway of organophosphate detoxification . It interacts with the enzyme acetylcholinesterase, reactivating it by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .
Transport and Distribution
This compound is distributed throughout the extracellular water . Its apparent volume of distribution at steady state has been reported to range from 0.60 to 2.7 L/kg .
Preparation Methods
The synthesis of PRALIDOXIME CHLORIDE involves several steps:
Starting Material: Pyridine-2-carboxaldehyde is treated with hydroxylamine to form pyridine-2-aldoxime.
Alkylation: The resulting pyridine-2-aldoxime is then alkylated with methyl iodide to produce 1-Methylpyridinium-2-aldoxime Iodide.
Conversion to Chloride: The iodide salt is subsequently converted to the chloride salt through an ion exchange process
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
PRALIDOXIME CHLORIDE undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions are not typical for this compound due to its stable structure.
Common reagents used in these reactions include methyl iodide for alkylation and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PRALIDOXIME CHLORIDE has a wide range of applications in scientific research:
Comparison with Similar Compounds
PRALIDOXIME CHLORIDE is unique among oximes due to its specific structure and reactivity. Similar compounds include:
- N,N’-Trimethylene-(pyridinium-4-aldoxime) Dihalide
- N,N’-Oxydimethyl-(pyridinium-4-aldoxime) Dichloride
- 2-Pyridine Aldoxime Methyl Chloride (2-PAM)
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound is particularly noted for its effectiveness in reactivating acetylcholinesterase outside the central nervous system .
Properties
IUPAC Name |
N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.